REACTION_CXSMILES
|
C([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][C:14]=2[CH:17]=[CH2:18])[CH2:9]1)C1C=CC=CC=1.ClC(OC(Cl)C)=O>ClCCCl>[CH:17]([C:14]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:15]=1[CH2:16][NH:8][CH2:9]2)=[CH2:18]
|
Name
|
|
Quantity
|
58 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2=CC=CC(=C2C1)C=C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
7.51 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction flask was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
the contents of the addition funnel were added dropwise over 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the internal reaction temperature<5° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 45 min
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
The contents of the reaction flask were cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation
|
Type
|
ADDITION
|
Details
|
Methanol (200 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the contents of the reaction flask were heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction flask was cooled
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation
|
Type
|
ADDITION
|
Details
|
Water (200 mL) was added
|
Type
|
WASH
|
Details
|
the resulting mixture washed with ethyl acetate (2×250 mL)
|
Type
|
EXTRACTION
|
Details
|
then extracted with methylene chloride (4×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
WASH
|
Details
|
eluting with methylene chloride/methanol/ammonium hydroxide 97/3/0.3 to 95/5/0.5
|
Type
|
CUSTOM
|
Details
|
Evaporation of fractions
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=C2CNCC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |